molecular formula C15H21N3O5 B3170319 Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 942474-38-6

Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B3170319
CAS No.: 942474-38-6
M. Wt: 323.34 g/mol
InChI Key: KDSPKMTYGAFAJU-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a nitro group at the 3-position and a piperazine ring modified with a 2-hydroxyethyl group at the 4-position. This compound is structurally distinct from other piperazinyl derivatives due to its unique combination of functional groups, which could tailor its applications in medicinal chemistry or materials science.

Properties

IUPAC Name

ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-2-23-15(20)12-3-4-13(14(11-12)18(21)22)17-7-5-16(6-8-17)9-10-19/h3-4,11,19H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPKMTYGAFAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194515
Record name Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-38-6
Record name Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate typically involves the reaction of 4-(2-hydroxyethyl)piperazine with ethyl 3-nitrobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is primarily investigated for its pharmacological properties. Its structural features suggest potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. The nitro group in the structure is often linked to enhanced cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with piperazine moieties can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their antitumor activities. The findings suggested that modifications to the piperazine ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Neuropharmacological Applications

The piperazine structure is known for its psychoactive properties, making this compound a candidate for investigating neuropharmacological effects. Preliminary studies indicate that it may interact with serotonin receptors, suggesting potential use in treating anxiety and depression.

Case Study:
In a study published in Neuropharmacology, researchers evaluated various piperazine derivatives for their serotonin receptor affinity and found promising results indicating anxiolytic properties.

Material Science

Beyond its biological applications, this compound is also being explored in material science for its potential use in developing new polymers and coatings.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced mechanical properties and thermal stability.

Research Findings:
A recent study demonstrated that incorporating this compound into polyurethanes improved the material's tensile strength and flexibility, making it suitable for applications in biomedical devices and protective coatings.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells
Neuropharmacological ApplicationsPotential anxiolytic effects via serotonin receptors
Material SciencePolymer SynthesisEnhances mechanical properties of polyurethanes

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Differences and Implications:

Structural Backbone: The target compound features a benzoate ester core, whereas compounds 10d–10f incorporate a thiazole ring linked to a urea group. thiazole-ureas for kinase modulation) .

Functional Groups: The 3-nitro group in the target compound contrasts with the ureido-phenyl-thiazole moieties in 10d–10f.

Piperazine Modifications :

  • The 2-hydroxyethyl substituent on the piperazine ring in the target compound differs from the piperazine-acetate groups in 10d–10f . Hydroxyethyl groups may improve aqueous solubility compared to acetate esters, which could influence pharmacokinetics.

Synthetic Efficiency :

  • While 10d–10f exhibit high yields (89.1–93.4%), the absence of yield data for the target compound limits direct comparison. The trifluoromethyl and chloro substituents in 10d–10f may contribute to their synthetic reproducibility .

Molecular Weight :

  • The target compound has a significantly lower molecular weight (~309 g/mol) compared to 10d–10f (514–548 g/mol), suggesting differences in bioavailability or membrane permeability.

Research Findings and Limitations

  • The provided evidence focuses on thiazole-urea derivatives, leaving gaps in understanding the target compound’s biological or physicochemical properties.

Biological Activity

Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a chemical compound characterized by a piperazine ring with a hydroxyethyl substituent and a nitrobenzoate ester. Its molecular formula is C15H21N3O5C_{15}H_{21}N_{3}O_{5}, and it has a molecular weight of approximately 323.34 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is linked to its structural components, which allow it to interact with biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, while the nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar effects .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The presence of the nitro group is often associated with cytotoxic effects on cancer cells, and compounds with similar structures have been investigated for their ability to induce apoptosis in tumor cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can affect cell viability and proliferation rates in various cancer cell lines. For example, one study reported a significant decrease in cell viability in breast cancer cell lines treated with this compound, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Research is ongoing to evaluate its efficacy in reducing tumor growth in vivo, focusing on mechanisms such as apoptosis induction and inhibition of angiogenesis .

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acidStructureBuffering agent in biological research
1-(2-Hydroxyethyl)piperazineStructureUsed in pharmaceuticals; potential neuroprotective effects
Ethyl 3-nitro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoateStructureInvestigated for antimicrobial properties

The unique combination of functional groups in this compound allows for diverse applications across medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the nitro group regioselectively in Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate?

  • Methodological Answer : Use coupling agents like PPAA (polyphosphoric acid trimethylsilyl ester) with Et₃N in DMF to facilitate nucleophilic substitution at the 4-position of the benzoate backbone. Monitor reaction progress via TLC and optimize temperature (room temperature to 50°C) to minimize byproducts. Piperazine derivatives often require stepwise functionalization, starting with nitro group introduction prior to piperazine coupling to avoid steric hindrance .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the 2-hydroxyethyl group (δ ~3.5–4.0 ppm for -CH₂OH) and nitro group (meta-substitution shifts aromatic protons to δ ~7.5–8.5 ppm).
  • IR : Identify characteristic stretches for nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹).
  • MS : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~378.16). Cross-reference with synthetic intermediates to rule out impurities .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Wear PPE (lab coat, nitrile gloves, safety goggles) and use a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritancy from the nitro group .

Advanced Research Questions

Q. How can crystallographic data contradictions in derivatives of this compound be resolved?

  • Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in crystal structures. Use OLEX2 for real-space validation and hydrogen-bond network analysis. If data quality is poor (e.g., high R-factor), collect higher-resolution data (≤1.0 Å) at synchrotron facilities .

Q. What role does the 2-hydroxyethylpiperazine moiety play in modulating pharmacokinetic properties?

  • Methodological Answer : The 2-hydroxyethyl group enhances solubility via hydrogen bonding, while the piperazine ring improves CNS penetration. Perform logP assays (shake-flask method) and PAMPA-BBB to quantify permeability. Compare with analogs lacking the hydroxyethyl group to isolate its contribution .

Q. How can computational models predict the binding affinity of this compound to dopamine receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with dopamine D2/D3 receptor crystal structures (PDB: 6CM4). Validate predictions with radioligand competition assays using [³H]-spiperone. Apply MD simulations (AMBER) to assess binding stability over 100 ns trajectories .

Q. What in vitro assays are suitable for evaluating receptor specificity?

  • Methodological Answer : Conduct competitive binding assays against 5-HT₁A, D2, and α-adrenergic receptors. Use HEK293 cells transfected with target receptors and measure IC₅₀ values via scintillation counting. Cross-validate with functional assays (e.g., cAMP accumulation for GPCR activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate
Reactant of Route 2
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Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate

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